molecular formula C20H35NO8 B12427168 (S)-TCO-PEG4-acid

(S)-TCO-PEG4-acid

Cat. No.: B12427168
M. Wt: 417.5 g/mol
InChI Key: PSNKSDUNMXNXDE-ZMXQLYDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-TCO-PEG4-acid is a chemical compound that belongs to the class of trans-cyclooctene (TCO) derivatives. It is characterized by the presence of a polyethylene glycol (PEG) linker with four ethylene glycol units and a carboxylic acid functional group. This compound is widely used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-TCO-PEG4-acid typically involves the following steps:

    Preparation of Trans-Cyclooctene (TCO): The synthesis begins with the preparation of trans-cyclooctene through a series of chemical reactions, including cyclization and isomerization.

    Attachment of Polyethylene Glycol (PEG) Linker: The PEG linker is attached to the TCO moiety using appropriate coupling reagents and reaction conditions. This step often involves the use of protecting groups to ensure selective reactions.

    Introduction of Carboxylic Acid Functional Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and purification techniques. The use of automated synthesis equipment and high-throughput screening methods can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-TCO-PEG4-acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The carboxylic acid group can undergo substitution reactions with nucleophiles to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and dicyclohexylcarbodiimide (DCC) are used for substitution reactions.

Major Products

The major products formed from these reactions include various esters, amides, and oxidized derivatives of this compound.

Scientific Research Applications

(S)-TCO-PEG4-acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in click chemistry reactions.

    Biology: The compound is used in bioconjugation techniques to label biomolecules and study biological processes.

    Medicine: It is employed in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.

    Industry: The compound is used in the development of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of (S)-TCO-PEG4-acid involves its reactivity with various molecular targets and pathways. The compound can undergo click chemistry reactions with azides to form stable triazole linkages. This reactivity is utilized in bioconjugation and labeling techniques to study molecular interactions and biological processes.

Comparison with Similar Compounds

Similar Compounds

    ®-TCO-PEG4-acid: The enantiomer of (S)-TCO-PEG4-acid with similar chemical properties but different stereochemistry.

    TCO-PEG4-amine: A compound with an amine functional group instead of a carboxylic acid group.

    TCO-PEG4-alcohol: A compound with an alcohol functional group instead of a carboxylic acid group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a carboxylic acid functional group, which imparts distinct reactivity and applications in various fields of research.

Properties

Molecular Formula

C20H35NO8

Molecular Weight

417.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[[(1S,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C20H35NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17H2,(H,21,24)(H,22,23)/b2-1+/t18-/m1/s1

InChI Key

PSNKSDUNMXNXDE-ZMXQLYDGSA-N

Isomeric SMILES

C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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